molecular formula C20H16ClN3 B2934264 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine CAS No. 58589-64-3

5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2934264
CAS No.: 58589-64-3
M. Wt: 333.82
InChI Key: TULXGIPZZTZQTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the reaction of amines with other organic compounds . The specific synthesis route for your compound would depend on the starting materials and the desired functional groups.


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions, depending on their functional groups . Without more specific information, it’s difficult to comment on the chemical reactions of your compound.

Scientific Research Applications

Structural and Chemical Properties

Research on pyrazolo[3,4-b]pyridines has highlighted their unique structural and chemical properties. For instance, studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have revealed insights into their crystal structures and hydrogen bonding, indicating a preference for certain tautomeric structures in solution and solid state, which can influence their reactivity and interaction with other molecules (Quiroga et al., 1999). This foundational knowledge is crucial for understanding how 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine might behave in various chemical contexts.

Catalytic Applications

Derivatives of pyrazolo[3,4-b]pyridines have been explored for their catalytic applications, particularly in oligomerization reactions. Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, for example, have shown promising results as catalysts for ethylene oligomerization, demonstrating the role of solvent and co-catalyst in product distribution and highlighting the potential of pyrazolo[3,4-b]pyridine derivatives in catalysis (Nyamato et al., 2014).

Photophysical Properties

The photophysical properties of bis-pyrazolopyridine derivatives have been extensively studied, revealing dual fluorescence and intramolecular charge transfer in bulky electron donor-acceptor systems. Such properties are significant for the development of new photonic and electronic materials, indicating potential applications of this compound in these areas (Rotkiewicz et al., 1996).

Synthesis of Novel Compounds

Additionally, the synthesis of novel heterocycles of pharmaceutical interest using pyrazolo[3,4-b]pyridine derivatives showcases the compound's utility in drug development and medicinal chemistry. These compounds can serve as precursors or intermediates in the synthesis of molecules with potential therapeutic applications (Metwally et al., 2008).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. Some pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as therapeutic agents, which would involve a thorough investigation of their safety profile .

Future Directions

The study of pyrazolo[3,4-b]pyridine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could involve the synthesis of new derivatives, the investigation of their biological activity, and the development of safer and more effective therapeutic agents.

Properties

IUPAC Name

5-chloro-4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-13-17-19(15-9-5-3-6-10-15)23-24(16-11-7-4-8-12-16)20(17)22-14(2)18(13)21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULXGIPZZTZQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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